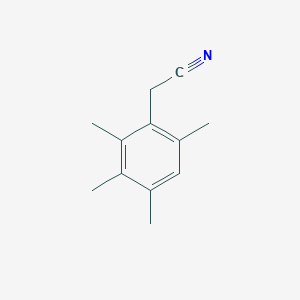
2-(2,3,4,6-Tetramethylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is an organic compound with the molecular formula C12H15N. It is a derivative of acetonitrile, where the hydrogen atoms on the phenyl ring are substituted with methyl groups at the 2, 3, 4, and 6 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile typically involves the reaction of 2,3,4,6-tetramethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4,6-Tetramethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: 2,3,4,6-Tetramethylbenzoic acid or 2,3,4,6-Tetramethylacetophenone.
Reduction: 2-(2,3,4,6-Tetramethylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3,4,6-Tetramethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,3,4,6-Tetramethylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenylacetonitrile: Similar structure but with fewer methyl groups.
2,3,4,5-Tetramethylphenylacetonitrile: Similar structure with different methyl group positions.
2,3,5,6-Tetramethylphenylacetonitrile: Another isomer with different methyl group positions.
Uniqueness
2-(2,3,4,6-Tetramethylphenyl)acetonitrile is unique due to the specific arrangement of methyl groups on the phenyl ring, which can affect its chemical reactivity and physical properties. This unique structure can lead to different reaction pathways and products compared to its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(2,3,4,6-tetramethylphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N/c1-8-7-9(2)12(5-6-13)11(4)10(8)3/h7H,5H2,1-4H3 |
Clé InChI |
NKCPJXLILLGUSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


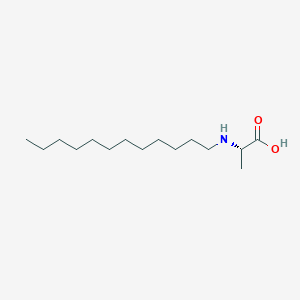
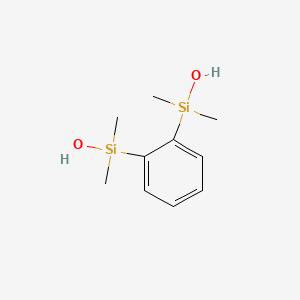
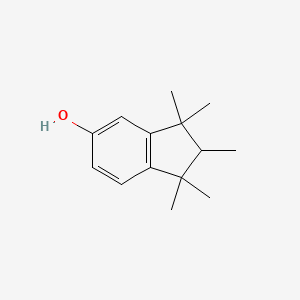
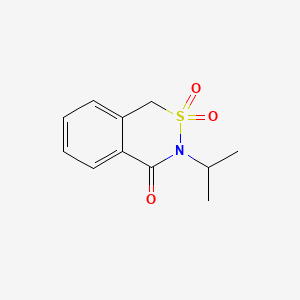
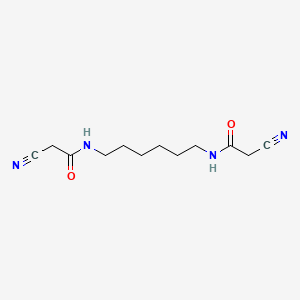
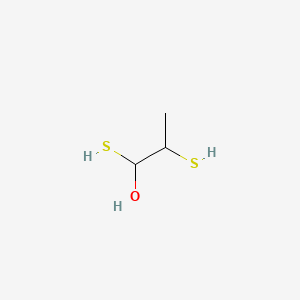
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
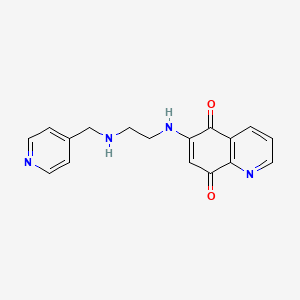

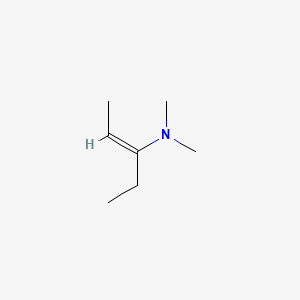
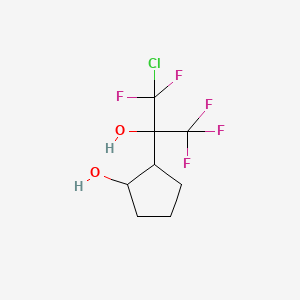
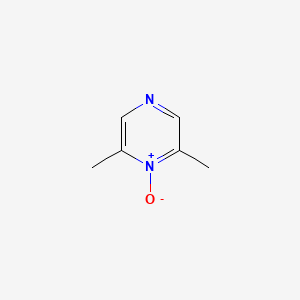
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

